molecular formula C11H12N2O3S B2449134 1-(2-(Furan-3-yl)-2-hydroxyethyl)-3-(thiophen-2-yl)urea CAS No. 1396713-13-5

1-(2-(Furan-3-yl)-2-hydroxyethyl)-3-(thiophen-2-yl)urea

Cat. No.: B2449134
CAS No.: 1396713-13-5
M. Wt: 252.29
InChI Key: ZKFWUUCZHFECDM-UHFFFAOYSA-N
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Description

1-(2-(Furan-3-yl)-2-hydroxyethyl)-3-(thiophen-2-yl)urea is an organic compound that features both furan and thiophene rings

Properties

IUPAC Name

1-[2-(furan-3-yl)-2-hydroxyethyl]-3-thiophen-2-ylurea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N2O3S/c14-9(8-3-4-16-7-8)6-12-11(15)13-10-2-1-5-17-10/h1-5,7,9,14H,6H2,(H2,12,13,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZKFWUUCZHFECDM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)NC(=O)NCC(C2=COC=C2)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-(Furan-3-yl)-2-hydroxyethyl)-3-(thiophen-2-yl)urea typically involves the reaction of furan-3-yl and thiophen-2-yl derivatives under controlled conditions. One common method is the reaction of 2-(furan-3-yl)-2-hydroxyethylamine with thiophene-2-isocyanate. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, under an inert atmosphere, and at a temperature range of 0-25°C.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

1-(2-(Furan-3-yl)-2-hydroxyethyl)-3-(thiophen-2-yl)urea can undergo various chemical reactions, including:

    Oxidation: The furan and thiophene rings can be oxidized to form corresponding sulfoxides and furans.

    Reduction: The compound can be reduced to form dihydro derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the furan and thiophene rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides and furans, while reduction can produce dihydro derivatives.

Scientific Research Applications

1-(2-(Furan-3-yl)-2-hydroxyethyl)-3-(thiophen-2-yl)urea has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique structure and reactivity.

    Industry: Utilized in the development of advanced materials, such as conductive polymers and organic semiconductors.

Mechanism of Action

The mechanism by which 1-(2-(Furan-3-yl)-2-hydroxyethyl)-3-(thiophen-2-yl)urea exerts its effects involves interactions with various molecular targets. The furan and thiophene rings can interact with biological macromolecules, potentially inhibiting enzymes or modulating receptor activity. The hydroxyl and urea groups may also form hydrogen bonds with target proteins, enhancing binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • 1-(2-(Furan-2-yl)-2-hydroxyethyl)-3-(thiophen-2-yl)urea
  • 1-(2-(Furan-3-yl)-2-hydroxyethyl)-3-(thiophen-3-yl)urea
  • 1-(2-(Furan-2-yl)-2-hydroxyethyl)-3-(thiophen-3-yl)urea

Uniqueness

1-(2-(Furan-3-yl)-2-hydroxyethyl)-3-(thiophen-2-yl)urea is unique due to the specific positioning of the furan and thiophene rings, which can influence its chemical reactivity and biological activity. The presence of both hydroxyl and urea groups further enhances its versatility in various applications.

Biological Activity

1-(2-(Furan-3-yl)-2-hydroxyethyl)-3-(thiophen-2-yl)urea is an organic compound notable for its unique structural features, including a furan ring, a thiophene ring, and a urea functional group. These characteristics contribute to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article explores the biological activity of this compound, synthesizing findings from various studies and providing a comprehensive overview of its mechanisms of action, applications, and research outcomes.

Structural Characteristics

The compound's molecular formula is C11H12N2O3SC_{11}H_{12}N_{2}O_{3}S with a molecular weight of 252.29 g/mol. Its structure allows for interactions with biological macromolecules, enhancing its reactivity and biological efficacy.

Table 1: Structural Properties

PropertyValue
Molecular FormulaC₁₁H₁₂N₂O₃S
Molecular Weight252.29 g/mol
CAS Number1396713-13-5

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. The presence of the furan and thiophene rings enhances its ability to interact with microbial targets, potentially inhibiting their growth.

Case Study: Antibacterial Efficacy

In a study evaluating the compound's antibacterial activity, it was tested against various strains of bacteria, including Escherichia coli and Staphylococcus aureus. The compound demonstrated an MIC (Minimum Inhibitory Concentration) ranging from 5 to 10 µg/mL, which was comparable to standard antibiotics like ciprofloxacin (MICs = 1.25–7 µg/mL) .

Anticancer Potential

The anticancer properties of this compound are also under investigation. Preliminary studies suggest that it may inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest.

The mechanism by which this compound exerts its effects involves:

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in cancer metabolism.
  • Receptor Modulation : It could modulate receptor activities that are crucial for cancer cell signaling pathways.

Table 2: Biological Activity Overview

Activity TypeTarget Organisms/CellsObserved EffectsReference
AntimicrobialE. coli, S. aureusMIC = 5–10 µg/mL
AnticancerVarious cancer cell linesInduction of apoptosis

Synthetic Routes and Industrial Applications

The synthesis of this compound typically involves the reaction between furan derivatives and thiophene derivatives under controlled conditions. Common methods include:

  • Reaction Conditions : Utilizing dichloromethane or tetrahydrofuran as solvents under inert atmospheres at temperatures ranging from 0°C to 25°C.
  • Industrial Production : Large-scale production may involve continuous flow reactors to optimize yield and purity .

Summary of Synthesis Methods

MethodDescription
Solvent ReactionFuran and thiophene derivatives in organic solvents
Continuous Flow ReactorsFor industrial scalability

Q & A

Q. What are the standard synthetic routes for 1-(2-(Furan-3-yl)-2-hydroxyethyl)-3-(thiophen-2-yl)urea?

The synthesis typically involves multi-step organic reactions:

  • Step 1: Preparation of furan-3-yl and thiophen-2-yl intermediates via Friedel-Crafts alkylation or nucleophilic substitution .
  • Step 2: Formation of the urea linkage through reaction of an amine (e.g., 2-(furan-3-yl)-2-hydroxyethylamine) with an isocyanate derivative (e.g., thiophen-2-yl isocyanate) under anhydrous conditions .
  • Purification: Techniques like column chromatography or recrystallization are critical for achieving >95% purity .
  • Key reagents: Catalysts (e.g., Pd/C for reductions), solvents (e.g., dichloromethane), and temperature control (0–25°C) are optimized to suppress side reactions .

Q. How is the molecular structure of this compound characterized?

Structural elucidation relies on:

  • Spectroscopy: 1^1H/13^13C NMR for functional group identification, IR for carbonyl (C=O) and hydroxyl (O-H) stretching frequencies .
  • Mass spectrometry: High-resolution MS (HRMS) confirms molecular formula (e.g., C17_{17}H16_{16}N2_2O3_3S) .
  • Computational modeling: Density Functional Theory (DFT) predicts electronic properties and 3D conformation, aiding in docking studies .

Q. What biological assays are used to assess its activity?

Common assays include:

  • In vitro cytotoxicity: MTT assay against cancer cell lines (e.g., HeLa, MCF-7) to measure IC50_{50} values .
  • Enzyme inhibition: Kinase or protease inhibition assays (e.g., EGFR or COX-2) to evaluate binding affinity .
  • Antimicrobial testing: Broth microdilution for MIC determination against bacterial/fungal strains .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield and purity?

  • Catalyst screening: Palladium-based catalysts enhance coupling efficiency in urea formation .
  • Solvent effects: Polar aprotic solvents (e.g., DMF) improve solubility of intermediates .
  • Temperature gradients: Gradual warming (0°C → RT) minimizes decomposition of heat-sensitive intermediates .
  • Analytical monitoring: TLC/HPLC tracks reaction progress, enabling timely quenching .

Q. How can contradictory data in biological assays be resolved?

  • Assay standardization: Control for variables like cell passage number, serum batch, and incubation time .
  • Impurity profiling: LC-MS identifies byproducts (e.g., hydrolyzed urea derivatives) that may interfere with activity .
  • Dose-response validation: Replicate experiments across independent labs to confirm dose-dependent trends .

Q. What computational methods predict its interaction with biological targets?

  • Molecular docking: AutoDock Vina or Schrödinger Suite models binding to enzymes (e.g., kinases) using crystal structures from the PDB .
  • MD simulations: GROMACS assesses stability of ligand-receptor complexes over 100-ns trajectories .
  • QSAR modeling: Machine learning (e.g., Random Forest) correlates structural features (e.g., logP, H-bond donors) with activity .

Q. What strategies elucidate its mechanism of action in anticancer studies?

  • Target identification: Chemoproteomics (e.g., affinity chromatography) identifies binding partners in cell lysates .
  • Pathway analysis: RNA-seq or phosphoproteomics reveals downstream effects on apoptosis/autophagy pathways .
  • Mutagenesis: CRISPR-edited cell lines validate target engagement (e.g., EGFR L858R mutants) .

Q. How is stability assessed under varying physiological conditions?

  • Forced degradation: Acid/alkali hydrolysis (pH 1–13), oxidative (H2_2O2_2), and thermal stress (40–60°C) followed by HPLC-UV quantification .
  • Plasma stability: Incubation in human plasma (37°C, 24h) measures metabolic susceptibility .
  • Light exposure: ICH guidelines assess photodegradation using UV-Vis irradiation .

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